![molecular formula C28H27ClN4O4 B2876572 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide CAS No. 1189472-48-7](/img/no-structure.png)

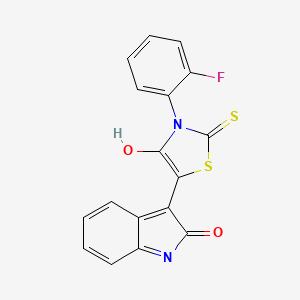

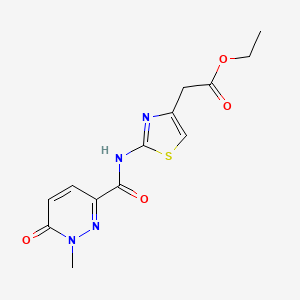

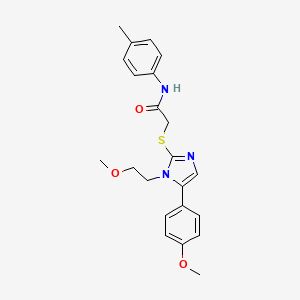

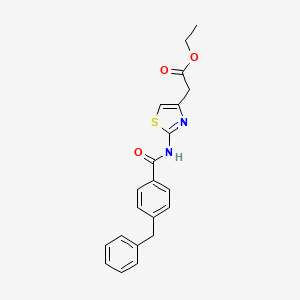

2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

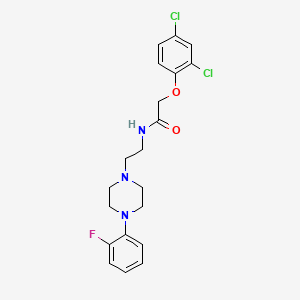

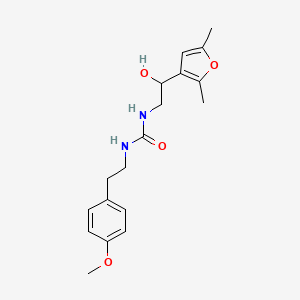

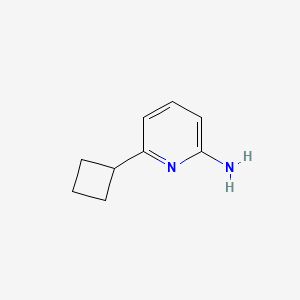

While I don’t have specific information on how this compound would be synthesized, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. The chlorobenzyl group, for example, could potentially be introduced through a nucleophilic aromatic substitution reaction .Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of chemical reactions. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized compounds related to quinazolinones, evaluating their antimicrobial activities. For instance, Patel et al. (2011) prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and found that some compounds showed good antimicrobial activity compared to standard drugs (Patel & Shaikh, 2011). Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, screening them against various bacterial and fungal strains, indicating their potential as antimicrobial compounds (Desai, Shihora, & Moradia, 2007).

Anti-Inflammatory and Analgesic Activities

Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one displayed potent analgesic and anti-inflammatory activities, suggesting their potential in treating related conditions (Alagarsamy et al., 2015).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of quinazolinone derivatives, exploring their potential applications through chemical properties. For example, Hikawa et al. (2012) developed a novel method for the synthesis of 4-phenylquinazolinones, showcasing the versatility of these compounds in chemical synthesis (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate to form 2-(2-chlorobenzylideneamino)benzoic acid. This intermediate is then reacted with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Starting Materials": [ "2-chlorobenzaldehyde", "ethyl 2-aminobenzoate", "2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid", "isopropylamine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with ethyl 2-aminobenzoate in the presence of acetic anhydride and triethylamine in N,N-dimethylformamide to form 2-(2-chlorobenzylideneamino)benzoic acid.", "Step 2: Reaction of 2-(2-chlorobenzylideneamino)benzoic acid with 2,4-dioxo-1,4-dihydroquinazoline-3(2H)-carboxylic acid in the presence of isopropylamine and triethylamine in dichloromethane to form the key intermediate, 2-{4-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide.", "Step 3: Purification of the key intermediate by recrystallization from diethyl ether.", "Step 4: Conversion of the key intermediate to the final compound by treatment with sodium hydroxide in water followed by acidification with hydrochloric acid and isolation of the product by filtration and washing with water and sodium chloride." ] } | |

CAS RN |

1189472-48-7 |

Molecular Formula |

C28H27ClN4O4 |

Molecular Weight |

519 |

IUPAC Name |

2-[4-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C28H27ClN4O4/c1-18(2)31-25(34)15-19-11-13-21(14-12-19)33-27(36)22-8-4-6-10-24(22)32(28(33)37)17-26(35)30-16-20-7-3-5-9-23(20)29/h3-14,18H,15-17H2,1-2H3,(H,30,35)(H,31,34) |

InChI Key |

XJSHINTWYWDBCX-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876491.png)

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)

![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)

![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)